molecular formula C26H26N4O3 B2563478 N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide CAS No. 1226450-56-1

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide

Cat. No.: B2563478
CAS No.: 1226450-56-1
M. Wt: 442.519
InChI Key: OHWVBRZRSSDEGN-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core substituted with two distinct moieties:

  • 3-Cyano-6-ethylquinolin-4-yl group: The quinoline system, substituted with a cyano group at position 3 and an ethyl group at position 6, may confer unique electronic and steric properties, influencing target engagement and lipophilicity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3/c1-2-17-3-5-22-21(11-17)25(20(13-27)15-28-22)30-9-7-19(8-10-30)26(31)29-14-18-4-6-23-24(12-18)33-16-32-23/h3-6,11-12,15,19H,2,7-10,14,16H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWVBRZRSSDEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the benzodioxole ring, the quinoline moiety, and the piperidine carboxamide group. Common synthetic routes may include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

    Formation of the Piperidine Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzodioxole or quinoline rings are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or aromatic rings.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, and as a catalyst or reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Piperidine-4-Carboxamide Derivatives with Oxazole Moieties ()

Three compounds from share the piperidine-4-carboxamide core but differ in substituents:

Compound ID Substituent on Oxazole Ring Molecular Formula Yield (%) Characterization Methods
Compound A 2-Chloro-6-methylphenyl C29H44ClN4O2 57 ¹H/¹³C NMR, HRMS
Compound B 2-Chloro-6-(trifluoromethyl)phenyl C29H39ClF3N4O2 58 ¹H/¹³C NMR, HRMS
Compound C 2-Fluoro-6-methylphenyl C29H39F3N4O2 61 ¹H/¹³C NMR, HRMS

Key Differences from Target Compound :

  • Heterocyclic System: The target uses a quinoline ring, whereas these analogues employ oxazole. Quinoline’s extended π-system may enhance binding via stacking interactions.
  • Substituent Effects: The chloro, trifluoromethyl, and fluoro groups in the oxazole derivatives modulate electronic properties and steric bulk, which could influence solubility and target affinity. The target’s cyano and ethyl groups on quinoline may optimize hydrogen bonding and lipophilicity .

Thiazole-Based Carboxamide with Benzodioxol Group ()

A structurally distinct analogue, N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide , features:

  • Thiazole Core: Replaces the piperidine-quinoline system.
  • Cyclopropane-Bridged Benzodioxol : Introduces conformational rigidity.
  • Synthesis Complexity : Involves multi-step coupling (e.g., HATU-mediated amide formation) and HPLC purification, yielding >95% purity.

Comparison :

  • Functional Groups: The absence of a quinoline moiety in this analogue suggests divergent biological targets or mechanisms .

Piperidine-Benzofuran Carboxamide Derivatives ()

Another analogue, N-(1-(2-cyanobenzyl)piperidin-4-yl)-N-methyl-5-(1-(4-(trifluoromethyl)phenyl)piperidin-4-yloxy)benzofuran-2-carboxamide, shares the piperidine-carboxamide core but includes:

  • Benzofuran Scaffold: Provides a planar aromatic system distinct from quinoline.
  • Trifluoromethylphenyl Group : Enhances metabolic stability and electron-withdrawing effects.

Comparison :

  • Substituent Diversity: The target’s ethylquinoline vs. this analogue’s trifluoromethylphenyl group highlights tailored hydrophobicity for membrane permeability.
  • Synthetic Challenges: Both compounds likely require precise coupling strategies, but the target’s quinoline synthesis may involve additional regioselective steps .

Pharmacological Implications

While biological data are absent in the evidence, structural analysis suggests:

  • Quinoline Advantage: The target’s quinoline system may offer superior binding to kinases or nucleic acids compared to oxazole or thiazole derivatives.
  • Benzodioxol Utility : This moiety’s prevalence in multiple analogues () underscores its role in enhancing stability or bioavailability.

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N4O3C_{24}H_{24}N_4O_3, with a molar mass of 420.47 g/mol. The compound features a benzodioxole moiety, a cyano group, and a piperidine core, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC24H24N4O3
Molar Mass420.47 g/mol
DensityPredicted value: 1.48 g/cm³
pKaPredicted value: 13.11

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act on various receptors, influencing signal transduction pathways related to cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.

Antibacterial Activity

Research has indicated that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, studies have shown that derivatives containing the benzodioxole and piperidine moieties can demonstrate significant inhibition against Gram-positive and Gram-negative bacteria.

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Docking studies have indicated that it may effectively bind to targets involved in cancer cell proliferation, such as kinases or other regulatory proteins.

Case Studies

  • In vitro Studies : A study evaluated the cytotoxic effects of similar compounds on cancer cell lines, revealing IC50 values in the micromolar range, indicating moderate to high potency against certain cancer types.
  • In vivo Studies : Animal models have been used to assess the therapeutic potential of related compounds, demonstrating promising results in reducing tumor size and enhancing survival rates.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

ModificationEffect on Activity
Alteration of Cyano GroupEnhances binding affinity to target enzymes
Variation in Piperidine SubstituentsModulates pharmacokinetic properties

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